molecular formula C17H19N3O6S B2843619 N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034445-75-3

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2843619
CAS RN: 2034445-75-3
M. Wt: 393.41
InChI Key: IOTHPSILLPLZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of various types of cancer and has been the subject of numerous studies in recent years.

Scientific Research Applications

Supramolecular Reagents in Inorganic–Organic Hybrid Materials

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes. This compound demonstrated the ability to combine with diverse inorganic building blocks, leading to a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs (Aakeröy et al., 2003).

Development of Antitumor Compounds

A structure N-(9-(ortho/meta/para-(benzyloxy)phenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridin-10(9H)-yl) isonicotinamide, closely related to the queried compound, was identified as an inhibitor of hSIRT1 and showed potential in antitumor studies (Alvala et al., 2012).

Organocatalyst in Chemical Synthesis

The compound has been employed as an organocatalyst in the preparation of pyranopyrazoles, indicating its versatility in facilitating chemical reactions (Zolfigol et al., 2013).

Corrosion Inhibition in Industrial Applications

Isonicotinamides, including the compound , have been studied for their corrosion inhibition effects on mild steel in acidic environments. This application is significant in the field of materials science and engineering (Yadav et al., 2015).

Co-crystallization in Crystal Engineering

The compound has been used in co-crystallization processes with various carboxylic acids. This application is crucial in the field of crystal engineering, where it aids in the formation of complex crystal structures (Lemmerer & Fernandes, 2012).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as N-[4-(acetamidosulfonyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2, potentially inhibiting their activity . This inhibition could lead to changes in the pH balance within the body.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-12(21)20-27(23,24)15-5-3-14(4-6-15)19-17(22)13-7-8-18-16(11-13)26-10-9-25-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTHPSILLPLZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.